molecular formula C6H16Cl2N4O3 B15130016 Nw-hydroxyl-L-arginine dihydrochloride

Nw-hydroxyl-L-arginine dihydrochloride

Cat. No.: B15130016
M. Wt: 263.12 g/mol
InChI Key: NWITUXDOZKXKLL-UHFFFAOYSA-N
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Description

Nw-hydroxyl-L-arginine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N4O3. It is a derivative of L-arginine, an amino acid that plays a crucial role in various biological processes. This compound is known for its involvement in the biosynthesis of nitric oxide, a vital signaling molecule in the cardiovascular system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nw-hydroxyl-L-arginine dihydrochloride typically involves the hydroxylation of L-arginine. One common method includes the reaction of L-arginine with hydroxylamine under acidic conditions to form the desired product. The reaction is usually carried out in an aqueous solution at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants. The product is then purified through crystallization or other separation techniques to obtain the dihydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

Nw-hydroxyl-L-arginine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Nw-hydroxyl-L-arginine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of nitric oxide and other nitrogen-containing compounds.

    Biology: Studied for its role in the biosynthesis of nitric oxide and its effects on cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, due to its ability to induce vasorelaxation.

    Industry: Utilized in the production of nitric oxide donors and other related compounds

Mechanism of Action

The primary mechanism of action of Nw-hydroxyl-L-arginine dihydrochloride involves its conversion to nitric oxide. This process is catalyzed by the enzyme nitric oxide synthase, which hydroxylates L-arginine to form Nw-hydroxyl-L-arginine, and subsequently oxidizes it to produce nitric oxide. Nitric oxide then activates the enzyme guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP), which mediates various physiological effects such as vasodilation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nw-hydroxyl-L-arginine dihydrochloride is unique due to its dual role as both a substrate and an intermediate in the biosynthesis of nitric oxide. Unlike other derivatives, it directly participates in the formation of nitric oxide, making it a valuable compound for studying nitric oxide-related biological processes and developing nitric oxide-based therapies .

Properties

Molecular Formula

C6H16Cl2N4O3

Molecular Weight

263.12 g/mol

IUPAC Name

2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid;dihydrochloride

InChI

InChI=1S/C6H14N4O3.2ClH/c7-4(5(11)12)2-1-3-9-6(8)10-13;;/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10);2*1H

InChI Key

NWITUXDOZKXKLL-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)NO.Cl.Cl

Origin of Product

United States

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